Thioctic acid

Catalog No.
S001680
CAS No.
1077-28-7
M.F
C8H14O2S2
M. Wt
206.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioctic acid

CAS Number

1077-28-7

Product Name

Thioctic acid

IUPAC Name

5-(dithiolan-3-yl)pentanoic acid

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)

InChI Key

AGBQKNBQESQNJD-UHFFFAOYSA-N

SMILES

C1CSSC1CCCCC(=O)O

Solubility

Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/
Soluble in methanol, ethanol, diethyl ether and chloroform

Synonyms

Acid, alpha-Lipoic, Alpha Lipogamma, alpha Lipoic Acid, Alpha Lipon Stada, alpha Liponaure Heumann, Alpha Liponsaure Sofotec, alpha Liponsaure von ct, Alpha Lippon AL, alpha Vibolex, Alpha-Lipogamma, alpha-Lipoic Acid, Alpha-Lipon Stada, alpha-Liponaure Heumann, Alpha-Liponsaure Sofotec, alpha-Liponsaure von ct, Alpha-Lippon AL, alpha-Vibolex, Alphaflam, AlphaLipogamma, AlphaLipon Stada, alphaLiponaure Heumann, AlphaLiponsaure Sofotec, alphaLiponsaure von ct, AlphaLippon AL, alphaVibolex, Azulipont, biomo lipon, biomo-lipon, biomolipon, duralipon, espa lipon, espa-lipon, espalipon, Fenint, Injekt, Thiogamma, Juthiac, Lipoic Acid, Liponsaure ratiopharm, Liponsaure-ratiopharm, Liponsaureratiopharm, MTW Alphaliponsaure, MTW-Alphaliponsaure, MTWAlphaliponsaure, Neurium, Pleomix Alpha, Pleomix Alpha N, Pleomix-Alpha, Pleomix-Alpha N, PleomixAlpha, PleomixAlpha N, Thioctacid, Thioctacide T, Thioctic Acid, Thiogamma Injekt, Thiogamma oral, Tromlipon, Verla Lipon, Verla-Lipon, VerlaLipon

Canonical SMILES

C1CSSC1CCCCC(=O)O

Description

The exact mass of the compound Thioctic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol, ethanol, diethyl ether and chloroformin water, 127 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758651. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of thia fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thioctic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring organosulfur compound found in the human body and some foods. It plays a role in cellular energy production and has antioxidant properties []. Scientific research on thioctic acid explores its potential applications in various health conditions.

Role in Cellular Energy Production

Thioctic acid is a cofactor for several enzymes involved in the Krebs cycle, a metabolic pathway by which cells produce energy. It helps these enzymes convert pyruvate and alpha-ketoglutarate into usable forms of energy [].

Thioctic acid, also known as alpha-lipoic acid, is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. Its chemical formula is C8H14O2S2C_8H_{14}O_2S_2, and it features a unique structure that includes a dithiolane ring with two sulfur atoms connected by a disulfide bond, along with a carboxylic acid group. This compound is recognized for its antioxidant properties and its ability to regenerate other antioxidants in the body, such as vitamins C and E .

  • Biological Role: ALA is a cofactor for several enzymes involved in the Krebs cycle, where it helps convert nutrients into energy []. Additionally, its antioxidant properties may protect cells from damage caused by free radicals, potentially impacting various health conditions. The exact mechanisms by which ALA exerts its effects in different contexts are still being actively researched.
  • Toxicity: Generally considered safe at recommended doses. However, high doses may cause side effects like nausea, vomiting, and diarrhea.
  • Flammability: Combustible [].
, primarily involving oxidation and reduction processes. It can be oxidized to form dihydrolipoic acid, where the disulfide bond is reduced to two thiol groups. This transformation is significant in biological systems as dihydrolipoic acid can act as an antioxidant by scavenging free radicals .

In laboratory settings, thioctic acid can undergo several synthetic reactions. For instance, it can react with iodine to yield thiol compounds or be involved in thiolation reactions to introduce sulfur into organic molecules .

Thioctic acid exhibits several biological activities:

  • Antioxidant Properties: It scavenges reactive oxygen species and regenerates other antioxidants, enhancing cellular defense against oxidative stress .
  • Mitochondrial Function: As a cofactor for mitochondrial enzyme complexes, it is essential for the metabolism of carbohydrates and fats, facilitating energy production .
  • Neuroprotective Effects: Research indicates that thioctic acid may protect against neurodegenerative diseases by reducing inflammation and oxidative damage in neural tissues .

Thioctic acid can be synthesized through various methods:

  • Chemical Synthesis: A common method involves the reaction of 6,8-disubstituted octanoic acids with sodium sulfide and sulfur under controlled conditions to yield thioctic acid .
  • Biotechnological Approaches: Microbial fermentation processes have been explored for the production of thioctic acid using specific strains of bacteria that can metabolize sulfur-containing substrates .
  • Patented Methods: Various patents describe methods for producing pure forms of thioctic acid through multi-step

Thioctic acid has diverse applications:

  • Dietary Supplements: It is widely used as a nutritional supplement due to its antioxidant properties and potential health benefits, including blood sugar regulation and weight management .
  • Pharmaceuticals: Thioctic acid is investigated for its therapeutic potential in treating conditions like diabetes, neuropathy, and liver diseases .
  • Cosmetics: Its antioxidant properties make it a popular ingredient in skincare products aimed at reducing signs of aging .

Research on thioctic acid has revealed significant interactions with various biological systems:

  • Drug Interactions: Thioctic acid may enhance the efficacy of certain medications while potentially interfering with others, particularly those metabolized by the liver .
  • Nutritional Interactions: It interacts synergistically with other antioxidants like vitamins C and E, enhancing their protective effects against oxidative stress .

Thioctic acid shares structural and functional similarities with several related compounds. Below are some notable comparisons:

CompoundStructure TypeUnique Features
Dihydrolipoic AcidReduced formContains two thiol groups instead of a disulfide bond
Acetyl-L-CarnitineAmino acid derivativeInvolved in fatty acid transport across mitochondrial membranes
Coenzyme ACoenzymeEssential for fatty acid metabolism but lacks sulfur
Pantothenic AcidVitaminPrecursor to coenzyme A; involved in energy metabolism

Thioctic acid's unique dithiolane structure distinguishes it from these compounds, particularly in its dual role as both an antioxidant and a cofactor in enzymatic reactions within mitochondria.

Historical Synthesis Routes (Lewis-Raphael Method)

The development of thioctic acid synthesis traces back to the pioneering work of the 1950s, beginning with the first total synthesis reported by Bullock and colleagues in 1952 [1] [2]. This groundbreaking approach established the foundation for all subsequent synthetic methodologies and confirmed the structure of thioctic acid. The historical synthesis routes, while not explicitly termed the "Lewis-Raphael method" in the literature, encompass the early fundamental approaches that laid the groundwork for modern industrial production.

Bullock's original synthesis utilized ethyl 6-chloro-6-oxohexanoate as the starting material, exploiting its inherent structural features that could be transformed into thioctic acid through functional modifications [1] [2]. The synthetic sequence involved Lewis acid-catalyzed insertion of ethene, followed by spontaneous elimination of hydrogen chloride to afford an unsaturated ketone intermediate. Treatment with thiolacetic acid provided a key intermediate, whose ketone group was subsequently reduced to a tertiary alcohol. Hydrolysis delivered a compound that reacted with excess thiourea and hydriodic acid to yield dihydrolipoic acid (DHLA), which was finally oxidized in the presence of oxygen and ferric chloride to deliver thioctic acid [2].

Building upon this pioneering work, Soper and colleagues expanded the first generation of synthetic approaches, particularly enriching the transformation pathways from keto acid intermediates to thioctic acid [1] [3]. Their methodology involved three distinct synthetic paths from the key keto acid intermediate 6:

Path I commenced with sodium borohydride-mediated reduction of the keto acid, yielding hydroxy acid 7 in 95% yield. Subsequent esterification with tosyl, followed by treatment with benzyl mercaptan and sodium hydroxide solution, provided 6,8-dibenzylmercaptoöctanoic acid 8 in 17.5% yield over two steps. After deprotection, DHLA was obtained and subsequently oxidized to deliver thioctic acid [1] [3].

Path III represented a more efficient two-step synthetic route, employing hydrogenation of the keto acid using a sulfur/cobalt sulfide catalyst in the presence of hydrogen, followed by oxidation of DHLA to afford thioctic acid in 12% yield over two steps [1] [3].

Reed and colleagues further refined these approaches in 1955, developing improved syntheses of key intermediates 6,8-dibenzylmercaptoöctanoic acid 8 and DHLA [1] [3]. Their methodology commenced with acid chloride 1, which was transformed into 8-chloro-6-oxoctanoöate 10. Through systematic development of multiple pathways, they achieved significant improvements:

Path IV synthesized thioctic acid in 60-68% yields based on DHLA via thiolation and oxidation [1] [3]. Path V converted dibromo ester 12 to intermediate 8 in 82% yield by treatment with sodium benzyl mercaptide, followed by alkaline hydrolysis [1] [3]. These pathways became widely adopted and were published in numerous patents and literature reports, establishing the foundation for industrial synthesis approaches [1] [3].

Modern Catalytic Approaches for Racemic Resolution

The advancement of thioctic acid synthesis has been significantly enhanced through the development of sophisticated catalytic methodologies, particularly focusing on the production of the biologically active R-enantiomer. Modern catalytic approaches have revolutionized the field by providing highly enantioselective transformations with improved yields and operational simplicity.

Jacobsen's Hydrolytic Kinetic Resolution (HKR) represents a landmark achievement in asymmetric thioctic acid synthesis [4]. This methodology employs a readily accessible cobalt-based chiral salen complex as the catalyst, providing an efficient approach for preparing highly enantioselective chiral epoxides and diols. The process involves treating racemic epoxide 87 with (R,R)-salen-Co(III)-OAc complex and water at ambient temperature, affording a mixture of 1,2-diol 88 in 43% yield and epoxide R-87 in 47% yield with 98% enantiomeric excess [4]. The regiospecific opening of epoxide R-87 with a Grignard reagent delivers chiral alcohol 89 in 90% yield, which undergoes subsequent transformations to produce R-thioctic acid [4].

Manganese(III)-salen catalyzed oxidative kinetic resolution has emerged as another powerful tool for obtaining enantiomerically pure thioctic acid derivatives [4]. This approach utilizes the widely employed chiral catalyst Mn(III)-salen in the oxidative resolution of secondary alcohols. The oxidative kinetic resolution of racemic starting material 91 produces S-91 in 98% enantiomeric excess and 47% yield, which serves as a precursor for R-thioctic acid construction [4].

Enzymatic transacylation processes have demonstrated exceptional potential for industrial applications due to their mild operating conditions and high selectivity [5]. A systematic screening approach identified Novozym 435 as catalyst, vinyl acetate as acyl donor, and diisopropyl ether (DIPE) as solvent as optimal conditions for the optical resolution of ethyl 8-chloro-6-hydroxy octanoate 97. This process achieved a space-time yield of 38 grams per liter per day with 94% enantiomeric excess [5], producing two important chiral precursors for R-thioctic acid synthesis.

Osmium-catalyzed asymmetric dihydroxylation represents another significant advancement in catalytic methodology [4]. Using OsO₄ with hydroquinidine 1,4-phthalazinediyl diether [(DHQD)₂-PHAL] as the chiral ligand, olefinic diester substrates undergo dihydroxylation to afford chiral diol 156 in 95% yield and 96% enantiomeric excess [4]. The resulting diol serves as a key intermediate for subsequent transformations leading to R-thioctic acid.

Ruthenium-BINAP catalyzed asymmetric hydrogenation has proven particularly effective for the reduction of prochiral ketones [4]. Under hydrogen pressure of 400 psi with S-BINAP-Ru catalyst, keto ester substrates undergo smooth hydrogenation to generate chiral products in 90% yield and 96% enantiomeric excess [4]. This methodology exemplifies the power of transition metal catalysis in achieving high levels of stereochemical control.

Advanced biocatalytic approaches have achieved remarkable improvements in both efficiency and selectivity. The ketoreductase CpAR2 from Candida parapsilosis demonstrates exceptional capability for the stereoselective reduction of ethyl 8-chloro-6-oxooctanoate to (R)-8-chloro-6-hydroxyoctanoate in 85% yield with greater than 99% enantiomeric excess [6]. The process achieves an impressive space-time yield of 530 grams per liter per day [6]. Through directed evolution approaches, the combined mutant S131Y/Q252I was developed, resulting in improved activity (214 versus 120 units per milligram for the wild-type enzyme) and enhanced thermal stability. This optimized system requires only 2 grams per liter of lyophilized E. coli cells and achieves an even higher space-time yield of 566 grams per liter per day [6].

Green Chemistry Innovations in Disulfide Bond Formation

The pursuit of environmentally sustainable synthetic methodologies has led to remarkable innovations in disulfide bond formation chemistry, particularly relevant to thioctic acid synthesis. These green chemistry approaches address traditional challenges while minimizing environmental impact and improving process efficiency.

Sulfuryl fluoride (SO₂F₂) mediated click chemistry represents a groundbreaking advancement in disulfide formation methodology [7]. This approach enables modular disulfide formation from thiols in both batch and flow-mode using SO₂F₂, displaying exceptional selectivity toward disulfide formation through an effective nucleophilic substitution cascade [7]. The reaction satisfies stringent click-criteria with its high thermodynamic driving force, straightforward conditions, wide scope, quantitative yields, exceptional chemoselectivity, and non-chromatographic purification process [7]. This methodology enables the modular synthesis of symmetrical, unsymmetrical, cyclic and polydisulfides, along with the formation of disulfide cross-linked hydrogels [7].

Aqueous-based synthetic approaches have gained prominence due to their elimination of organic solvents and reduced environmental impact [8] [9]. Industrial processes utilizing water as the primary solvent with methanesulfonic, phosphoric, or sulfuric acid as additives provide environmentally benign alternatives to traditional organic solvent-based methods [9] [10]. These processes demonstrate that effective purification and crystallization can be achieved using water-based systems, significantly reducing the environmental footprint of industrial production [9] [10].

Enzymatic catalysis innovations continue to advance the field through the development of mild conditions and biodegradable catalysts [11]. The protein disulfide isomerase (PDI) family acts via thiol-disulfide exchange mechanisms, serving as primary catalysts for disulfide bond formation, reduction, and isomerization under physiological conditions [11]. These enzymatic approaches operate through thiol-disulfide exchange processes that are pH-dependent, utilizing the deprotonation of cysteine thiol groups to form reactive thiolate ions required for nucleophilic attack [11].

Solvent-free polymerization methodologies have emerged as powerful tools for sustainable synthesis [12] [13]. Cationic ring-opening polymerization of natural thioctic acid can be conducted under ambient atmosphere in benign solvents that are used as received [13]. The use of diphenyl phosphate, a non-hazardous commercial organic acid, enables the production of ultra-high-molecular-weight poly(ethyl lipoate) on a 50-gram scale [12]. These processes demonstrate that no solvent waste generation is achievable while maintaining high efficiency [12].

Room temperature reaction conditions have been developed to reduce energy consumption significantly [14]. Deprotonation-promoted ring-opening polymerization of thioctic acid occurs through simple mixing of thioctic acid and deprotonation reagent, choline bicarbonate, in different ratios at room temperature [14]. This approach rapidly produces a series of high molecular weight (up to 772 kDa) ionic liquid crystal poly(disulfide) elastomers with room temperature self-healing ability [14], eliminating the need for external heating and reducing energy requirements.

Continuous flow chemistry innovations are being developed to improve efficiency and reduce waste in industrial-scale production [3]. These methodologies offer improved efficiency and less waste generation compared to traditional batch processes. The integration of flow-mode synthesis with SO₂F₂ mediated chemistry demonstrates the potential for continuous disulfide formation processes that can be readily scaled for industrial applications [7].

Bio-based starting material utilization represents a significant advancement toward renewable feedstock applications [14]. Thioctic acid, a bio-based renewable cyclic 1,2-dithiolane, serves as an excellent starting material for preparing poly(disulfides) as recyclable plastics [14]. This approach demonstrates how renewable feedstock utilization can be integrated into thioctic acid chemistry while maintaining high performance characteristics.

Reduced metal catalyst loading has been achieved through advanced catalyst design and reaction optimization [5]. Modern catalytic systems demonstrate that reduced metal contamination can be accomplished without sacrificing reaction efficiency or selectivity. Ionic liquid catalysis provides recyclable catalyst systems that minimize waste generation and enable catalyst recovery and reuse [14].

The development of life cycle analysis (LCA) methodologies for thioctic acid synthesis has provided quantitative assessment of environmental impacts [12]. Studies demonstrate that dynamic polydisulfide synthesis has competitive sustainability attributes compared to commodity polymers, despite the latter having significant efficiency advantages due to economies of scale [12]. These analyses indicate that both synthetic processes and polymer recycling show environmental impacts similar to those of several commodity polymers [12].

Industrial-Scale Purification Techniques

The commercial production of pharmaceutical-grade thioctic acid requires sophisticated purification methodologies capable of achieving high purity levels while maintaining economic viability at industrial scale. Modern purification techniques have evolved to address the specific challenges associated with thioctic acid, including its tendency to form oligomers and its sensitivity to oxidative conditions.

Silica gel adsorption represents the most widely adopted industrial purification technique for thioctic acid [15]. This methodology involves adding at least 0.1 times the amount of adsorbent, based on the mass of thioctic acid to be purified, followed by subsequent removal of the adsorbent [15]. The quantity of silica gel required depends on the quantity of thioctic acid being purified and is generally at least 10% of the quantity by weight of the thioctic acid. For optimal results, 15% by weight silica gel based on the quantity of thioctic acid is preferred, with the most effective range being 20 to 50% by weight silica gel [15]. This process is particularly suitable for producing R- or S-thioctic acid having a chemical purity of at least 99%, very especially at least 99.5% [15]. The methodology is very particularly suitable for producing R- or S-thioctic acid having an oligomer content not exceeding 0.2% by weight [15], addressing one of the most challenging impurity issues in thioctic acid production.

Water-based purification processes have been developed to provide environmentally sustainable alternatives to organic solvent-based methods [9] [10]. These processes utilize aqueous solutions containing methanesulfonic acid, phosphoric acid, or sulfuric acid as purification media [9] [10]. The methodology involves dissolving crude thioctic acid in the acidic aqueous solution, followed by controlled crystallization through pH adjustment or temperature manipulation [9] [10]. This approach eliminates the need for organic solvents and reduces the environmental impact of the purification process while maintaining high purity standards.

Co-crystallization with nicotinamide has emerged as an innovative approach for enhancing thioctic acid stability and purification [16]. This methodology produces novel co-crystals of thioctic acid that display enhanced thermal stability and differences in aqueous solubilities compared to pure thioctic acid [16]. The co-crystallization process has been successfully scaled up in a continuous oscillatory baffled crystallizer, producing over 1 kilogram of solid co-crystals using a continuous crystallization process [16]. The system achieves a throughput of 350 grams per hour yielding a purity of 99% [16], demonstrating this as an effective route to rapid scale-up of novel co-crystal systems [16].

Continuous oscillatory baffled crystallization represents a significant advancement in industrial crystallization technology [16]. This methodology enables continuous crystallization processes that provide superior control over crystal size distribution, morphology, and purity compared to traditional batch crystallization. The system has demonstrated capability for rapid scale-up from laboratory quantities (tens of milligrams) to industrial scale (over 1 kilogram) [16], making it particularly attractive for commercial implementation.

Crystal form engineering has been developed to improve the physical and chemical properties of thioctic acid through the formation of specific crystal polymorphs or salt forms [17]. The development of crystal forms of R(+)-thioctic acid-L-lysinate represents an example of this approach, where the formation of specific salt forms provides improved crystalline properties with better handling characteristics and enhanced stability [17]. These engineered crystal forms often exhibit improved dissolution properties, thermal stability, and reduced hygroscopicity compared to the parent compound.

High-performance liquid chromatography (HPLC) purification serves both analytical and preparative functions in thioctic acid production [18]. Modern HPLC systems utilize reversed-phase chromatography with UV detection for both analysis and purification [18]. Mobile phases comprising 50 mM disodium hydrogen phosphate buffer (pH 2.5) and acetonitrile in 50:50 ratio provide effective separation using C18 columns (150 mm) with UV detection at 201 nm [18]. The methodology achieves linearity in the range of 1.56 to 50 μg/mL with correlation coefficient of 0.9997 [18], with limits of detection of 0.05 μg/mL and limits of quantification of 0.15 μg/mL [18].

Clarifying filtration processes have been specifically developed for removing oligomeric impurities that result from polymerization of thioctic acid during synthesis and storage [15]. These processes are designed to achieve oligomer contents of less than 1.0% by weight, which is critical for pharmaceutical applications [15]. The methodology involves specialized filtration media and conditions optimized for the separation of monomeric thioctic acid from polymeric impurities.

Industrial recrystallization methodologies utilize various organic solvents including n-pentane, cyclohexane, ethyl ether, and ethyl acetate for large-scale purification [9] [10]. These traditional approaches remain important for industrial production, particularly when specific purity requirements or crystal morphologies are needed. The selection of recrystallization solvent depends on the specific impurity profile and the desired final product characteristics.

Acid-base precipitation techniques leverage the carboxylic acid functionality of thioctic acid for selective purification through pH adjustment for selective precipitation [9] [10]. These methods involve dissolving crude thioctic acid under basic conditions followed by acidification to precipitate purified product, or conversely, dissolving under acidic conditions followed by neutralization. The methodology is particularly effective for removing basic or acidic impurities and can be readily implemented at industrial scale.

The integration of these purification techniques often involves multi-stage processes that combine different methodologies to achieve the highest purity levels required for pharmaceutical applications. Modern industrial facilities typically employ silica gel adsorption followed by recrystallization or co-crystallization techniques to achieve final product specifications. The selection of specific purification sequences depends on the starting material quality, required final purity, production scale, and economic considerations.

Color/Form

Forms yellowish flakes

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

206.04352203 g/mol

Monoisotopic Mass

206.04352203 g/mol

Heavy Atom Count

12

LogP

log Kow = 3.40 (est)

Decomposition

When heated to decomposition, material mits toxic fumes of /sulfur oxides/.

Appearance

Powder

Melting Point

47.5-48 °C

UNII

73Y7P0K73Y

GHS Hazard Statements

Aggregated GHS information provided by 313 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 28 of 313 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 285 of 313 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPERIMENTAL THERAPY/ The aim of this trial was to evaluate the effects of alpha-lipoic acid (ALA) on positive sensory symptoms and neuropathic deficits in diabetic patients with distal symmetric polyneuropathy (DSP). In this multicenter, randomized, double-blind, placebo-controlled trial, 181 diabetic patients in Russia and Israel received once-daily oral doses of 600 mg (n = 45) (ALA600), 1,200 mg (n = 47) (ALA1200), and 1,800 mg (ALA1800) of ALA (n = 46) or placebo (n = 43) for 5 weeks after a 1-week placebo run-in period. The primary outcome measure was the change from baseline of the Total Symptom Score (TSS), including stabbing pain, burning pain, paresthesia, and asleep numbness of the feet. Secondary end points included individual symptoms of TSS, Neuropathy Symptoms and Change (NSC) score, Neuropathy Impairment Score (NIS), and patients' global assessment of efficacy. Mean TSS did not differ significantly at baseline among the treatment groups and on average decreased by 4.9 points (51%) in ALA600, 4.5 (48%) in ALA1200, and 4.7 (52%) in ALA1800 compared with 2.9 points (32%) in the placebo group (all P < 0.05 vs. placebo). The corresponding response rates (> or = 50% reduction in TSS) were 62, 50, 56, and 26%, respectively. Significant improvements favoring all three ALA groups were also noted for stabbing and burning pain, the NSC score, and the patients' global assessment of efficacy. The NIS was numerically reduced. Safety analysis showed a dose-dependent increase in nausea, vomiting, and vertigo. CONCLUSIONS: Oral treatment with ALA for 5 weeks improved neuropathic symptoms and deficits in patients with DSP. An oral dose of 600 mg once daily appears to provide the optimum risk-to-benefit ratio.
/EXPERIMENTAL THERAPY/ Mitochondria produce reactive oxygen species that may contribute to vascular dysfunction. alpha-Lipoic acid and acetyl-L-carnitine reduce oxidative stress and improve mitochondrial function. In a double-blind crossover study, the authors examined the effects of combined alpha-lipoic acid/acetyl-L-carnitine treatment and placebo (8 weeks per treatment) on vasodilator function and blood pressure in 36 subjects with coronary artery disease. Active treatment increased brachial artery diameter by 2.3% (P=.008), consistent with reduced arterial tone. Active treatment tended to decrease systolic blood pressure for the whole group (P=.07) and had a significant effect in the subgroup with blood pressure above the median (151+/-20 to 142+/-18 mm Hg; P=.03) and in the subgroup with the metabolic syndrome (139+/-21 to 130+/-18 mm Hg; P=.03). Thus, mitochondrial dysfunction may contribute to the regulation of blood pressure and vascular tone....
/EXPERIMENTAL THERAPY/ Lipoic acid is an antioxidant that suppresses and treats an animal model of multiple sclerosis, experimental autoimmune encephalomyelitis. The purpose of this study was to determine the pharmacokinetics (PK), tolerability and effects on matrix metalloproteinase-9 (MMP-9) and soluble intercellular adhesion molecule-1 (sICAMP-1) of oral lipoic acid in patients with multiple sclerosis. Thirty-seven MS subjects were randomly assigned to one of four groups: placebo, lipoic acid 600 mg twice a day, lipoic acid 1200 mg once a day and lipoic acid 1200 mg twice a day. Subjects took study capsules for 14 days. ... Subjects taking 1200 mg lipoic acid had substantially higher peak serum lipoic acid levels than those taking 600 mg and that peak levels varied considerably among subjects. We also found a significant negative correlation between peak serum lipoic acid levels and mean changes in serum MMP-9 levels (T = -0.263, P =0.04). There was a significant dose response relationship between lipoic acid and mean change in serum sICAM-1 levels (P =0.03). ... Oral lipoic acid is generally well tolerated and appears capable of reducing serum MMP-9 and sICAM-1 levels. Lipoic acid may prove useful in treating MS by inhibiting MMP-9 activity and interfering with T-cell migration into the CNS.
/EXPERIMENTAL THERAPY/ Mitochondrial dysfunction and oxidative damage are highly involved in the pathogenesis of Parkinson's disease. Some mitochondrial antioxidants/nutrients that can improve mitochondrial function and/or attenuate oxidative damage have been implicated in Parkinson's disease therapy. However, few studies have evaluated the preventative effects of a combination of mitochondrial antioxidants/nutrients against Parkinson's disease, and even fewer have sought to optimize the doses of the combined agents. The present study examined the preventative effects of two mitochondrial antioxidant/nutrients, R-alpha-lipoic acid (LA) and acetyl-L-carnitine (ALC), in a chronic rotenone-induced cellular model of Parkinson's disease. We demonstrated that 4-week pretreatment with LA and/or ALC effectively protected SK-N-MC human neuroblastoma cells against rotenone-induced mitochondrial dysfunction, oxidative damage, and accumulation of alpha-synuclein and ubiquitin. Most notably, we found that when combined, LA and ALC worked at 100 to 1000 fold lower concentrations than they did individually. We also found that pretreatment with combined LA and ALC increased mitochondrial biogenesis and decreased production of reactive oxygen species through the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator 1alpha as a possible underlying mechanism. This study provides important evidence that combining mitochondrial antioxidant/nutrients at optimal doses might be an effective and safe prevention strategy for Parkinson's disease. /R-alpha-lipoic acid/
For more Therapeutic Uses (Complete) data for alpha-Lipoic acid (11 total), please visit the HSDB record page.

Pharmacology

Alpha-Lipoic Acid is a naturally occurring micronutrient, synthesized in small amounts by plants and animals (including humans), with antioxidant and potential chemopreventive activities. Alpha-lipoic acid acts as a free radical scavenger and assists in repairing oxidative damage and regenerates endogenous antioxidants, including vitamins C and E and glutathione. This agent also promotes glutathione synthesis. In addition, alpha-lipoic acid exerts metal chelating capacities and functions as a cofactor in various mitochondrial enzyme complexes involved in the decarboxylation of alpha-keto acids.

MeSH Pharmacological Classification

Antioxidants

ATC Code

A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AX - Various alimentary tract and metabolism products
A16AX01 - Thioctic acid

Mechanism of Action

Alpha-lipoic acid (LA) shows a protective effect on oxidative stress-induced apoptosis while it induces apoptosis in various cancer cells. Intracellular Ca(2+) plays a central role in triggering apoptotic pathways. In the present study, we aim to investigate whether LA induces apoptosis in lung cancer cells and whether Ca(2+) is involved in LA-induced apoptosis. We found that LA decreased cell viability and increased DNA fragmentation of the cells. LA activated the caspase-independent pathway, determined by upregulation of poly(ADP-ribose) polymerase (PARP) and increased the nuclear level of apoptosis-inducing factor and caspase-dependent apoptotic pathway, determined by increased levels of cytochrome c and PARP-1 cleavage product. LA-induced apoptotic alterations were inhibited in the cells treated with Ca(2+) chelator BAPTA-AM. In conclusion, LA induces apoptosis through caspase-independent and caspase-dependent pathways, which is mediated by intracellular Ca(2+).
Alpha-lipoic acid is known to increase insulin sensitivity in vivo and to stimulate glucose uptake into adipose and muscle cells in vitro. In this study, alpha-lipoic acid was demonstrated to stimulate the autophosphorylation of insulin receptor and glucose uptake into 3T3-L1 adipocytes by reducing the thiol reactivity of intracellular proteins. To elucidate mechanism of this effect, role of protein thiol groups and H(2)O(2) in insulin receptor autophosphorylation and glucose uptake was investigated in 3T3-L1 adipocytes following stimulation with alpha-lipoic acid. Alpha-lipoic acid or insulin treatment of adipocytes increased intracellular level of oxidants, decreased thiol reactivity of the insulin receptor beta-subunit, increased tyrosine phosphorylation of the insulin receptor, and enhanced glucose uptake. Alpha-lipoic acid or insulin-stimulated glucose uptake was inhibited (i) by alkylation of intracellular, but not extracellular, thiol groups downstream of insulin receptor activation, and (ii) by diphenylene iodonium at the level of the insulin receptor autophosphorylation. alpha-Lipoic acid also inhibited protein tyrosine phosphatase activity and decreased thiol reactivity of protein tyrosine phosphatase 1B. These findings indicate that oxidants produced by alpha-lipoic acid or insulin are involved in activation of insulin receptor and in inactivation of protein tyrosine phosphatases, which eventually result in elevated glucose uptake into 3T3-L1 adipocytes.
Reactive oxygen (ROS) and nitrogen oxide (RNOS) species are produced as by-products of oxidative metabolism. A major function for ROS and RNOS is immunological host defense. Recent evidence indicate that ROS and RNOS may also function as signaling molecules. However, high levels of ROS and RNOS have been considered to potentially damage cellular macromolecules and have been implicated in the pathogenesis and progression of various chronic diseases. alpha-Lipoic acid and dihydrolipoic acid exhibit direct free radical scavenging properties and as a redox couple, with a low redox potential of -0.32 V, is a strong reductant. Several studies provided evidence that alpha-lipoic acid supplementation decreases oxidative stress and restores reduced levels of other antioxidants in vivo. However, there is also evidence indicating that alpha-lipoic acid and dihydrolipoic acid may exert prooxidant properties in vitro. alpha-Lipoic acid and dihydrolipoic acid were shown to promote the mitochondrial permeability transition in permeabilized hepatocytes and isolated rat liver mitochondria. Dihydrolipoic acid also stimulated superoxide anion production in rat liver mitochondria and submitochondrial particles. alpha-Lipoic acid was recently shown to stimulate glucose uptake into 3T3-L1 adipocytes by increasing intracellular oxidant levels and/or facilitating insulin receptor autophosphorylation presumably by oxidation of critical thiol groups present in the insulin receptor beta-subunit. Whether alpha-lipoic acid and/or dihydrolipoic acid-induced oxidative protein modifications contribute to their versatile effects observed in vivo warrants further investigation.
This study investigated the effect of alpha-lipoic acid (ALA) in concentration range 0.7-5.0 mM on the intracellular level of reduced glutathione, the cell cycle phase distribution, the structure of microfilaments and microtubules of normal (3T3) and transformed (3T3-SV40) fibroblasts. We obtained that ALA increased the glutathione content in transformed cells, but did not change its level in normal cells, induced cell cycle arrest of 3T3 cells (but not 3T3-SV40 cells), and disrupted actin microfilaments in cells of both lines. The effect of ALA was compared with N-acetylcysteine (NAC) action. The whole complex of findings allows us to affirm that each of these antioxidants acts on its own target molecules in normal and transformed cells and activates different signal and metabolic pathways in these cells. But at the same time the intermediate steps of ALA and NAC action can be common (alteration of the intracellular level of glutathione, reorganization of actin cytoskeleton, etc.).
For more Mechanism of Action (Complete) data for alpha-Lipoic acid (7 total), please visit the HSDB record page.

Vapor Pressure

9.49X10-1 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

1077-28-7
62-46-4

Absorption Distribution and Excretion

To determine the concentration of alpha-lipoic acid in the aqueous humour and investigate if its topical instillation can increase quantities. Methods: Seventy patients selected to undergo cataract surgery were randomly divided into two groups. Group 1 was used as a control group; for the patients in Group 2, a single instillation of alpha-lipoic acid eye drops (1%) was administered. Immediately before surgery an aliquot of 40-120 microL of aqueous humour was aspirated. The individual aspirations were combined to constitute pools representing time intervals with respect to administration. The levels of alpha-lipoic acid in the aqueous humour were measured using gas chromatography/mass-spectrometry. Pool 0 was created by combining the samples of aqueous humour obtained from the patients in Group 1, the control group, and the level of alpha-lipoic acid was 27.5 + 2.6 ng/mL; in the other pools the time interval between the administration of the eye drops and sampling was respectively 23 minutes, 53 minutes, 72 minutes, 93 minutes and 114 minutes, and the level of alpha-lipoic acid was 33.0 + 10.8 ng/mL; 52.0 + 2.5 ng/mL; 86.7 + 2.5 ng/mL; 91.2 + 2.5 ng/mL; 80.3 + 2.5 ng/mL. /The/ study demonstrates the presence of alpha-lipoic acid in the aqueous humour and indicates that its concentration increases after it is administered in the form of eye drops, reaching maximum values after around 93 minutes. The concentrations that are achieved in the anterior chamber allow us to theorise the possibility of exploiting the antioxidant properties of alpha-lipoic acid.
R(+)-alpha-lipoic acid is a natural occurring compound that acts as an essential cofactor for certain dehydrogenase complexes. The redox couple alpha-lipoic acid/dihydrolipoic acid possesses potent antioxidant activity. Exogenous racemic alpha-lipoic acid orally administered for the symptomatic treatment of diabetic polyneuropathy is readily and nearly completely absorbed, with a limited absolute bioavailability of about 30% caused by high hepatic extraction. Although the pharmacokinetics of the parent drug have been well characterized in humans, relatively little is known regarding the excretion of alpha-lipoic acid and the pharmacokinetics of any metabolites in humans. In the present study, plasma concentration-time courses, urinary excreted amounts, and pharmacokinetic parameters of alpha-lipoic acid metabolites were evaluated in 9 healthy volunteers after multiple once-daily oral administration of 600 mg racemic alpha-lipoic acid. The primary metabolic pathways of alpha-lipoic acid in man, S-methylation and beta-oxidation, were quantitatively confirmed by an HPLC-electrochemical assay newly established prior to the beginning of this study. Major circulating metabolites were the S-methylated beta-oxidation products 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, whereas its conjugated forms accounted for the major portion excreted in urine. There was no statistically significant difference in the pharmacokinetic parameters Cmax, AUC, and tmax between day 1 and day 4. Despite the prolonged half-lives of the major metabolites compared to the parent drug, no evidence of accumulation was found. Mean values of 12.4% of the administered dose were recovered in the urine after 24 hours as the sum of alpha-lipoic acid and its metabolites. The results of the present study revealed that urinary excretion of alpha-lipoic acid and five of its main metabolites does not play a significant role in the elimination of alpha-lipoic acid. Therefore, biliary excretion, further electrochemically inactive degradation products, and complete utilization of alpha-lipoic acid as a primary substrate in the endogenous metabolism should be considered.
In an open-label, parallel-group study involving 16 patients (8 with severely reduced renal function, 8 with end-stage renal disease needing hemodialysis), the effect of renal function on the pharmacokinetics, metabolism, and safety `of alpha-lipoic acid (thioctic acid) was evaluated by comparing the pharmacokinetic parameters with those of a reference group of 8 healthy subjects. Alpha-lipoic acid 600 mg was administered orally once daily for 4 days, and the pharmacokinetic parameters were measured on days 1 and 4. The mean percentage of the administered dose excreted in urine as parent compound was 0.2 and 0.05 in healthy subjects and subjects with severely reduced renal function, respectively. Assuming a bioavailability of 30%, this represents 0.67% and 0.17% of the bioavailable amount of alpha-lipoic acid, respectively. The percentage of total urinary recovered amounts of alpha-lipoic acid and 5 of its metabolites was 12.0 on both days. The respective values for patients with severe kidney damage were 5.2% (day 1) and 6.4% (day 4). The total percentage of the administered dose removed by hemodialysis was 4.0 in patients with end-stage renal disease. Renal clearance of alpha-lipoic acid and its major metabolites, 6,8-bismethylthio-octanoic acid, 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid, were significantly decreased in subjects with kidney damage compared to the reference group. Apparent total clearance of alpha-lipoic acid was poorly correlated with creatinine clearance. There is strong evidence that alpha-lipoic acid is mainly excreted by nonrenal mechanism or further degraded to smaller units in the catabolic process. The significantly increased area under the curve values of 4,6-bismethylthio-hexanoic acid and half-lives of 2,4-bismethylthio-butanoic acid on both days in patients with severely reduced function and end-stage renal disease were not considered to be clinically relevant. Although trough levels of both metabolites tend to increase slightly in these subjects, no accumulation effects were detected. We conclude that the pharmacokinetics of alpha-lipoic acid are not influenced by creatinine clearance and are unaffected in subjects with severely reduced kidney function or end-stage renal disease. Hemodialysis did not significantly contribute to the clearance of alpha-lipoic acid. Hence, dose adjustment of alpha-lipoic acid is not necessary in patients with renal dysfunction.
Alpha-lipoic aicd is absorbed from the small intestine and distributed to the liver via the portal circulation and to various tissues in the body via the systemic circulation.The natural R-enantiomer is more readily absorbed than the L-enantiomer and is the more active form. Alpha-lipoic acid readily crosses the blood-brain barrier. It is found, after its distribution to the various body tissues, intracellularly, intramitochondrialy and extracellularly.

Metabolism Metabolites

Alpha-lipoic acid is metabolized to its reduced form, dihydrolipoic acid by mitochondrial lipoamide dehydrogenase. Dihydroipoic acid, together with lipoic acid, form a redox couple. It is also metabolized to lipoamide, which functions as the lipoic acid cofactor in the multienzyme complexes that catalyze the oxidative decarboxylations of pyruvate and alpha-ketoglutarate. Alpha-lipoic acid may be metabolized to dithiol octanoic acid, which can undergo catabolism.
The excretion and biotransformation of rac-alpha-lipoic acid (LA), which is used for the symptomatic treatment of diabetic polyneuropathy, were investigated following single oral dosing of [(14)C]LA to mice (30 mg/kg), rats (30 mg/kg), dogs (10 mg/kg), and unlabeled LA to humans (600 mg). More than 80% of the radioactivity given was renally excreted. Metabolite profiles obtained by radiometric high-performance liquid chromatography revealed that LA was extensively metabolized irrespective of the species. Based on a new on-line liquid chromatography/tandem mass spectroscopy assay developed for negative ions, LA and a total of 12 metabolites were identified. Mitochondrial beta-oxidation played the paramount role in the metabolism of LA. Simultaneously, the circulating metabolites were subjected to reduction of the 1,2-dithiolane ring and subsequent S-methylation. In addition, evidence is given for the first time that the methyl sulfides formed were partly oxidized to give sulfoxides, predominantly in dogs. The disulfoxide of 2,4-bismethylmercapto-butanoic acid, the most polar metabolite identified, was the major metabolite in dogs. Furthermore, new data are presented that suggest conjugation with glycine occurred as a separate metabolic pathway in competition with beta-oxidation, predominantly in mice.

Wikipedia

Lipoate
(RS)-thioctic acid

Drug Warnings

Those with diabetes and problems with glucose intolerance are cautioned that supplemental alpha-lipoic acid may lower blood glucose levels. Blood glucose should be monitored and antidiabetic drug dose adjusted, if necessary, to avoid possible hypoglycemia.
Because of lack of long-term safety data, alpha-lipoic acid should be avoided by pregnant and nursing mothers.

Methods of Manufacturing

Industrial synthesis of thioctic acid is performed in three stages. Monomethyl or monoethyl adipate is converted into the corresponding acid chloride by reaction with thionyl chloride. Treatment with ethylene in the presence of anhydrous aluminum chloride yields 8-chloro-6-ketooctanoate. In the second stage, this ester is reduced to 8-chloro-6-hydroxyoctanoate by using thionyl chloride in pyridine. In the third stage, the chlorine atoms are replaced by sulfur atoms by treatment with sodium disulfide. Hydrolysis of the resulting dithionooctyl ester formed with alcoholic potassium hydroxide gives thioctic acid.

General Manufacturing Information

Helps the body maintain healthy skeletal and cardiac muscle /Coquinone 30/

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Dates

Modify: 2023-09-12
[1]. Kate Petersen Shay, et al. Is α-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity. IUBMB Life
, Volume 60, Issue 6, pages 362–367, June 2008

[2]. Antioxidant, et al. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential. Molecular Nutrition & Food Research
Volume 57, Issue 1, pages 114–125, January 2013

[3]. Ning-Ping Foo, et al. α-Lipoic acid inhibits liver fibrosis through the attenuation of ROS-triggered signaling in hepatic stellate cells activated by PDGF and TGF-β. Toxicology
Volume 282, Issues 1–2, 28 March 2011, Pages 39–46

Explore Compound Types